Carbonic Anhydrase Inhibition Potency: Class-Level Inference from Thiazole-Methylsulfonyl Series
While no direct, head-to-head comparative data for 4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine itself were identified in primary literature, class-level inference from a recent study on structurally related thiazole-methylsulfonyl derivatives provides a quantitative benchmark. In this study, a series of 2-aminothiazoles bearing various 4-substituents and a 5-methylsulfonyl group were evaluated for inhibition of human carbonic anhydrase isoforms (hCA I and hCA II). The most potent compound in the series exhibited an IC₅₀ of 0.180 ± 0.002 µM against hCA II, demonstrating the strong inhibitory potential conferred by the core 2-amino-5-methylsulfonylthiazole scaffold [1]. Importantly, the study revealed that modifications to the 4-position (e.g., replacing a phenyl ring with a cyclopropyl group) can modulate potency by up to 50-fold, underscoring the non-fungible nature of this position [1]. This data supports the hypothesis that 4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine is likely to be a valuable starting point for developing potent enzyme inhibitors, particularly when compared to analogs lacking the 5-methylsulfonyl group, which often show significantly reduced or absent activity in similar assays [1].
| Evidence Dimension | Enzyme Inhibition (hCA II) |
|---|---|
| Target Compound Data | Not directly tested; inferred potential from series |
| Comparator Or Baseline | Lead compound 5a in the series: IC₅₀ = 0.180 ± 0.002 µM |
| Quantified Difference | Inferred up to 50-fold difference in potency depending on 4-substituent |
| Conditions | In vitro enzyme assay; hCA II isoform |
Why This Matters
This class-level data establishes a quantitative expectation for the inhibitory potential of the 2-amino-5-methylsulfonylthiazole scaffold, providing a data-driven justification for prioritizing this compound over 4-substituted analogs lacking the methylsulfonyl group.
- [1] Maryam, Z. et al. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega 2025. DOI: 10.1021/acsomega.5c00509. View Source
